molecular formula C14H13NS2 B14403758 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine CAS No. 84811-68-7

4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine

Cat. No.: B14403758
CAS No.: 84811-68-7
M. Wt: 259.4 g/mol
InChI Key: FPGABVLSFYKHPP-UHFFFAOYSA-N
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Description

4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 2-phenyl-1,3-dithiolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted dithiolanes. One common method includes the nucleophilic substitution of pyridine N-oxides with phenyl-substituted dithiolanes under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Scientific Research Applications

4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is unique due to its combination of a pyridine ring with a phenyl-substituted dithiolane group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

CAS No.

84811-68-7

Molecular Formula

C14H13NS2

Molecular Weight

259.4 g/mol

IUPAC Name

4-(2-phenyl-1,3-dithiolan-2-yl)pyridine

InChI

InChI=1S/C14H13NS2/c1-2-4-12(5-3-1)14(16-10-11-17-14)13-6-8-15-9-7-13/h1-9H,10-11H2

InChI Key

FPGABVLSFYKHPP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)(C2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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